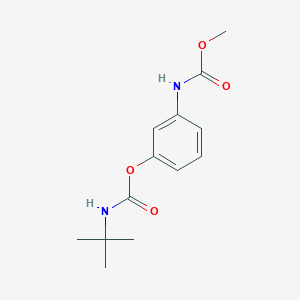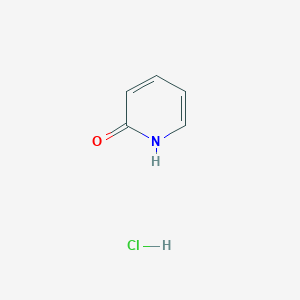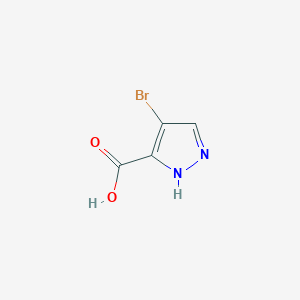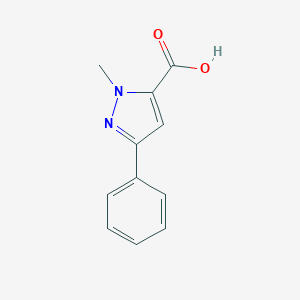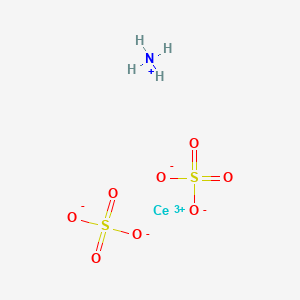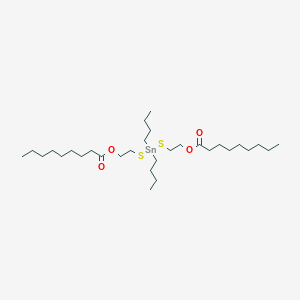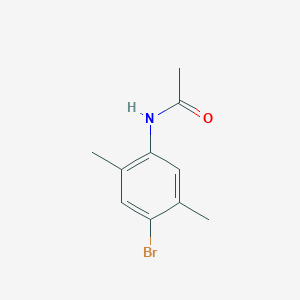
n-(4-Bromo-2,5-dimethylphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Bromo-2,5-dimethylphenyl)acetamide-like compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation processes. One notable method reported the synthesis of a similar compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, with an overall yield of 77%, highlighting improvements in reduction, acetylation, and ethylation steps to enhance yield and purity (Gong Fenga, 2007).
Molecular Structure Analysis
Molecular structure analysis of N-(4-Bromo-2,5-dimethylphenyl)acetamide analogs reveals critical insights into their conformation and bonding. Studies on similar compounds, such as N-(3,4-Dimethylphenyl)acetamide, have shown that the N—H bond is syn to the methyl substituent in the aromatic ring, suggesting a consistent structural theme across similar acetamides. These molecules are typically linked into infinite chains through N—H⋯O hydrogen bonding, illustrating their potential for forming solid-state structures (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
The chemical reactions involving N-(4-Bromo-2,5-dimethylphenyl)acetamide and its derivatives primarily focus on their interactions and transformations under various conditions. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole from a similar bromophenyl acetamide derivative showcases the compound's reactivity towards forming more complex molecules with potential antimicrobial properties (J. Bhagyasree et al., 2013).
Physical Properties Analysis
The physical properties of N-(4-Bromo-2,5-dimethylphenyl)acetamide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments. These properties are determined through experimental and computational methods, providing a foundation for further application and study of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of N-(4-Bromo-2,5-dimethylphenyl)acetamide. Detailed studies on derivatives highlight the importance of substituent effects on the amide group's characteristic frequencies and the impact of molecular interactions on stability and reactivity (V. Arjunan et al., 2012).
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: This compound has been used in the synthesis of derivatives that have shown promising antimicrobial and antiproliferative activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results or Outcomes: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
2. Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens
- Summary of Application: N-2,5-Dimethylphenylthioureido acid derivatives, which can be synthesized from “n-(4-Bromo-2,5-dimethylphenyl)acetamide”, have been explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
- Methods of Application: The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were carried out using representative Gram-negative and Gram-positive strains, including tedizolid/linezolid-resistant S. aureus, as well as emerging fungal pathogens .
- Results or Outcomes: The 4-substituted thiazoles 3h, and 3j with naphthoquinone-fused thiazole derivative 7 showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, compounds 3h, 3j and 7 showed favourable activity against vancomycin-resistant E. faecium. Compounds 9f and 14f showed broad-spectrum antifungal activity against drug-resistant Candida strains, while ester 8f showed good activity against Candida auris which was greater than fluconazole .
3. Quantification of Carbamate Pesticides
- Summary of Application: 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC), which can be synthesized from “n-(4-Bromo-2,5-dimethylphenyl)acetamide”, may be employed as an internal standard for the quantification of carbamate pesticides in water samples .
- Methods of Application: This compound is used in combination with solid phase microextraction and gas chromatography-triple quadrupole mass spectrometry .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
Propiedades
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCMOHJNDKIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299543 | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Bromo-2,5-dimethylphenyl)acetamide | |
CAS RN |
13711-31-4 | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13711-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013711314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13711-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





